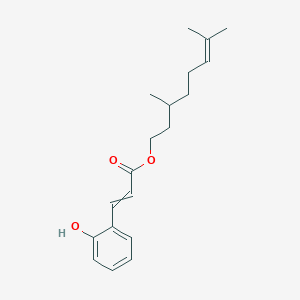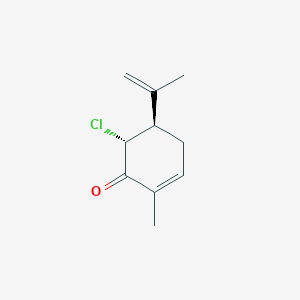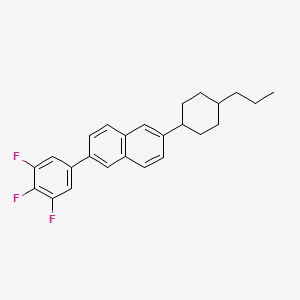![molecular formula C15H13BrN2O B14236586 Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide CAS No. 501948-51-2](/img/structure/B14236586.png)
Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide: is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridinium ring substituted with a 2-(4-cyanophenyl)-2-oxoethyl group and a methyl group, with bromide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide typically involves the reaction of 2-methylpyridine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyridinium N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Substituted pyridinium salts or amides
科学研究应用
Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and ionic liquids.
作用机制
The mechanism of action of pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- Pyridinium, 1-methyl-4-(4-cyanophenyl)-, bromide
- Pyridinium, 1-(4-cyanophenyl)-2-oxoethyl-, bromide
- Pyridinium, 1-(4-cyanophenyl)-2-methyl-, bromide
Uniqueness
Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide is unique due to the presence of both a 2-oxoethyl group and a methyl group on the pyridinium ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
CAS 编号 |
501948-51-2 |
|---|---|
分子式 |
C15H13BrN2O |
分子量 |
317.18 g/mol |
IUPAC 名称 |
4-[2-(2-methylpyridin-1-ium-1-yl)acetyl]benzonitrile;bromide |
InChI |
InChI=1S/C15H13N2O.BrH/c1-12-4-2-3-9-17(12)11-15(18)14-7-5-13(10-16)6-8-14;/h2-9H,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
DDJTVEVCLGASFU-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
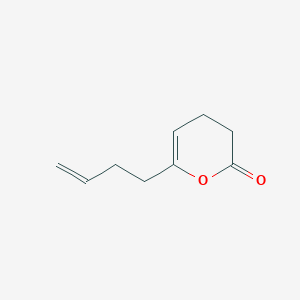

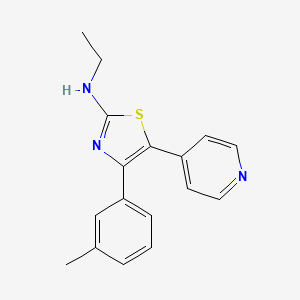
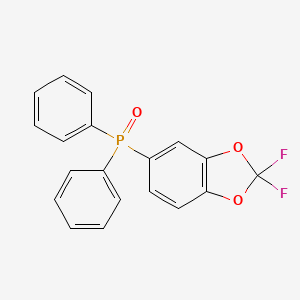
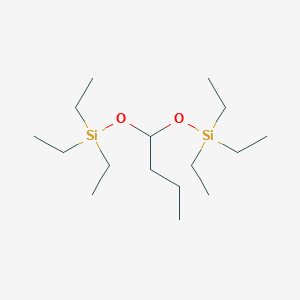
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
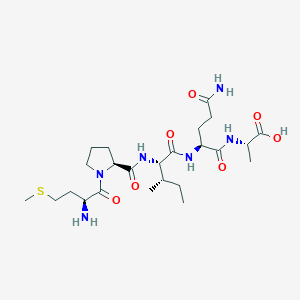
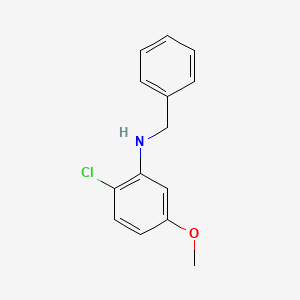
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
